4-Chloro-7-isopropylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of derivatives related to 4-Chloro-7-isopropylquinazoline, such as 4-chloro-3,4-dihydroquinazolines hybrid isoniazid derivatives, demonstrates the compound's versatility in creating potential pharmaceutical agents. These derivatives have been explored for anti-malarial, anti-microbial, and anti-tuberculosis activities, highlighting the compound's significant role in the development of new treatments for infectious diseases. The study further extends into cytotoxic features and includes in-silico molecular docking and ADME properties evaluation, underlining the compound's potential in drug discovery and development processes (Patel et al., 2020).

Photoprotection and Antioxidant Capacity

Research into the physicochemical and photoprotection, antioxidant capacity, and toxicity of isoquinoline alkaloid frameworks suggests the importance of structural modifications, such as those seen in this compound derivatives, for enhancing biological properties. The study indicates the potential of these derivatives in serving as photosensitizers for singlet oxygen production, with implications for their use in studying compounds with low cytotoxicity and high reactivity in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).

Anticancer Activity

IsoCombretaQuinazolines, derived from this compound, have shown potent cytotoxic activities against various human cancer cell lines and effectively inhibit tubulin polymerization. These derivatives, by lacking the 3,4,5-trimethoxyphenyl ring, indicate a novel approach toward developing antitubulin agents, with significant potential for anticancer research (Soussi et al., 2015).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Agent

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides showcases the compound's utility in generating new heterocyclic compounds with pharmacological activities. This includes anticonvulsant, antinociceptive, and anti-inflammatory properties, suggesting the potential for this compound derivatives in treating acute pain and seizures (Wilhelm et al., 2014).

Properties

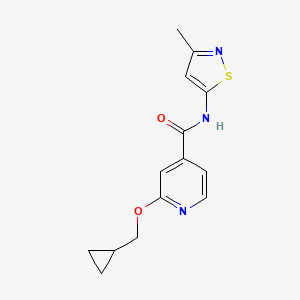

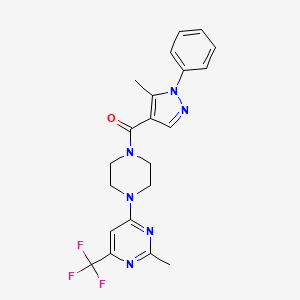

IUPAC Name |

4-chloro-7-propan-2-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBXNJFLLJEJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

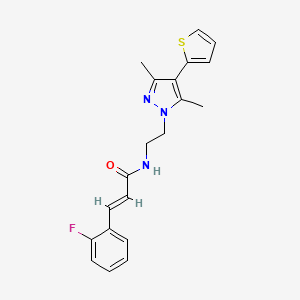

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)

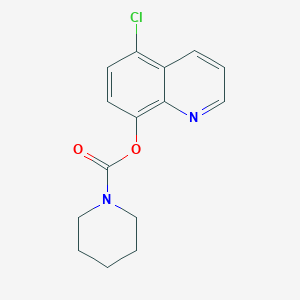

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

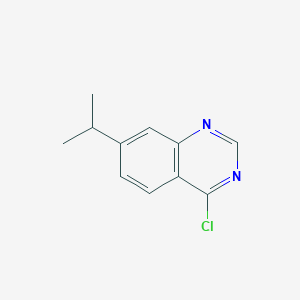

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

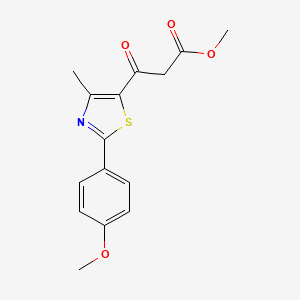

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)